3-(Chloromethyl)-2-phenylbenzofuran
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Overview
Description
3-(Chloromethyl)-2-phenylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound features a chloromethyl group attached to the third carbon of the benzofuran ring and a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-phenylbenzofuran typically involves the chloromethylation of 2-phenylbenzofuran. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-phenylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azido, thiocyano, or amino derivatives of 2-phenylbenzofuran.
Oxidation: Products include benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.
Reduction: The major product is 2-phenylbenzofuran.
Scientific Research Applications
3-(Chloromethyl)-2-phenylbenzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-phenylbenzofuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzyme activity or the disruption of DNA replication . The phenylbenzofuran core may also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzofuran: Similar structure but lacks the phenyl group at the second carbon.
3-(Chloromethyl)benzofuran: Similar structure but lacks the phenyl group at the second carbon.
2-Phenylbenzofuran: Lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-2-phenylbenzofuran is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and binding properties. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C15H11ClO |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(chloromethyl)-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
VNPJNKVNAPPJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CCl |
Origin of Product |
United States |
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